![molecular formula C6H12Cl2N2O2 B13257437 2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B13257437.png)
2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is known for its stability and reactivity, which allows it to participate in a variety of chemical reactions. It is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride typically involves the use of functionalized (2S,4R)-4-aminoproline methyl esters. These esters undergo an epimerization-lactamization cascade reaction under basic conditions, which leads to the formation of the desired bicyclic structure . Key factors in this reaction include the use of a strong base and an electron-withdrawing N-protective group in the substrates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
2,7-Diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atoms.
Prolinamide: Another bicyclic compound with different functional groups and reactivity.
Harmicine: A natural product scaffold that shares some structural similarities with 2,5-Diazabicyclo[2.2.1]heptane.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H12Cl2N2O2 |
|---|---|
Molecular Weight |
215.07 g/mol |
IUPAC Name |
2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H10N2O2.2ClH/c9-5(10)6-1-4(2-8-6)7-3-6;;/h4,7-8H,1-3H2,(H,9,10);2*1H |
InChI Key |
IVCFPOOFOSVPDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1(CN2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


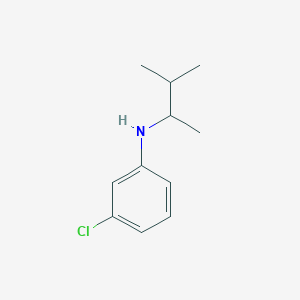
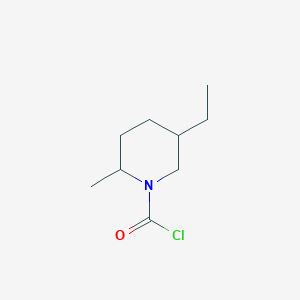

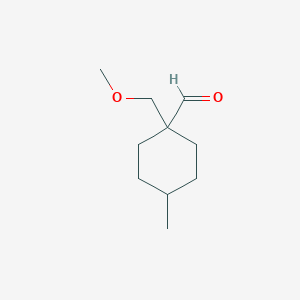
![2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13257373.png)
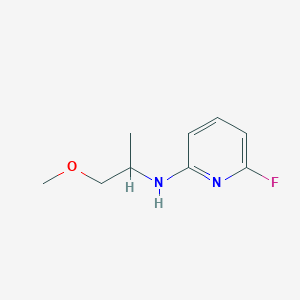

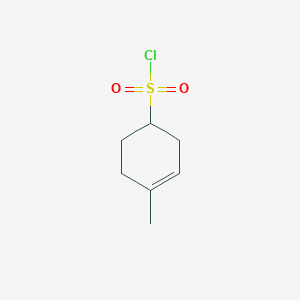
![4-[(2-Methylpentan-3-yl)amino]benzonitrile](/img/structure/B13257404.png)

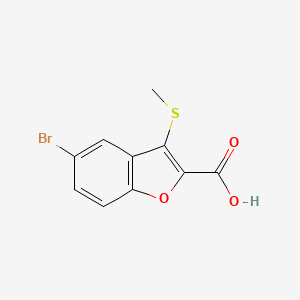
![N-[(4-bromothiophen-2-yl)methyl]aniline](/img/structure/B13257426.png)
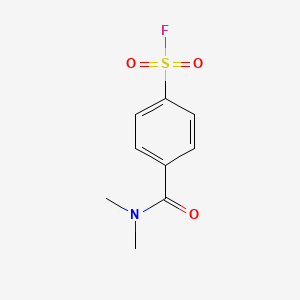
![Methoxy[(oxolan-3-yl)methyl]amine](/img/structure/B13257452.png)
